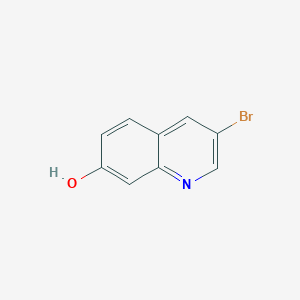

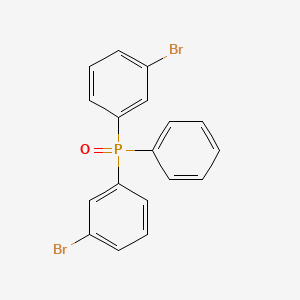

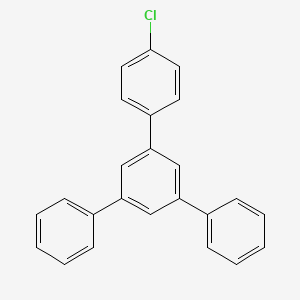

![molecular formula C9H7ClN2O2 B3026942 Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate CAS No. 1190321-49-3](/img/structure/B3026942.png)

Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate

Vue d'ensemble

Description

The compound "Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate" is a chemical entity that can be inferred to have a pyrrolopyridine core structure with a chloro substituent and a methyl carboxylate group. While the provided papers do not directly discuss this compound, they do provide insights into related pyrrolidine and pyridine derivatives, which can help in understanding the synthesis, structure, and reactivity of similar compounds.

Synthesis Analysis

The synthesis of related pyrrolidine and pyridine derivatives is well-documented in the provided papers. For instance, the asymmetric acylation of carboxamides and the stereoselective reduction of the resulting oxoamides is a method that could potentially be adapted for the synthesis of this compound derivatives . Additionally, the one-pot synthesis of methyl 4-aminopyrrole-2-carboxylates from 5-methoxyisoxazoles and pyridinium ylides using a FeCl2/Et3N binary catalytic system indicates the possibility of introducing substituents at the pyrrole nitrogen, which could be relevant for the synthesis of the target compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various techniques. For example, the crystal structure of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives was determined by single-crystal X-ray diffraction, which could provide insights into the stereochemistry and conformation of the pyrrolidine ring that might be similar to the target compound . Similarly, the crystal structure of Methyl 6-chloro-4-(2-chlorophenyl)-5-formyl-2-methyl-1,4-dihydropyridine-3-carboxylate was elucidated, offering a comparison between crystallographic data and molecular modeling .

Chemical Reactions Analysis

The chemical reactivity of pyrrolidine and pyridine derivatives is highlighted in several studies. For instance, the rearrangement of chlorinated pyrrolidin-2-ones to form 5-methoxylated 3-pyrrolin-2-ones indicates the potential for nucleophilic substitution reactions that could be relevant for the functionalization of the target compound . Moreover, the synthesis of methyl 4-aryl-6-methyl-4,7-dihydro-1H-pyrazolo-[3,4-b]pyridine-5-carboxylates from related tetrahydropyridine carboxylates through the Vilsmeier–Haack reaction and subsequent treatment with hydrazine suggests a pathway for the introduction of nitrogen-containing heterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been studied, providing a basis for understanding the properties of the target compound. The antimicrobial activity of methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives against various bacterial and fungal strains, as well as their acid dissociation constants, indicate the biological relevance and potential pharmacological applications of these compounds . The crystallographic data of related compounds, such as ethyl 3-(4-chlorophenyl)-3,4-dihydro-6-methyl-4-oxo-2-(pyrrolidin-1-yl)furo[2,3-d]pyrimidine-5-carboxylate, provide information on molecular dimensions, space group, and crystal packing, which are important for understanding the solid-state properties .

Applications De Recherche Scientifique

Antibacterial Activity : A study synthesized a series of compounds from ethyl 5-methyl(or 5H)-2-aminopyrrole-3-carboxylate, one of which showed antibacterial activity in vitro (Toja et al., 1986).

Antihypertensive Potential : Ethyl 5-methyl-6-cyano-7-substituted-2-oxo-2H-pyrano[2,3-b]pyridine-3-carboxylates were prepared, which are expected to have antihypertensive activity (Kumar & Mashelker, 2006).

Synthesis of Furo[2,3-b]pyridines : A study demonstrated the synthesis of methyl 4-benzoyl-5-(aminooxalyl)-6-phenylfuro[2,3-b]pyridine-2-carboxylates, offering a preparative method for furo[2,3-b]pyridines (Antonov et al., 2021).

Novel Heterocyclic System : A study presented the palladium-catalysed synthesis of a new heterocyclic system, 4H-pyrrolo[2,3,4-de]Pyrimido[5',4':5,6][1,3]diazepino[1,7-a]indole (Tumkevičius & Masevičius, 2004).

Potential Anti-Inflammatory Agents : Research targeted novel molecules as potential anti-inflammatory agents, synthesizing methyl 3-hydroxythieno[2,3-b]pyridine-2-carboxylate based on the anti-inflammatory activity of a related molecule (Moloney, 2001).

Synthesis of α-Aminopyrrole Derivatives : A method for synthesizing methyl 5-aminopyrrole-3-carboxylates was developed, leading to various compounds with potential for different applications (Galenko et al., 2019).

Synthesis of 1,3,4,6-Tetraazadibenzo[cd,f]-azulene : This study synthesized densely substituted methyl 5-amino-4-aryl-7-methyl-2-methylthio-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylates, leading to a novel heterocyclic system (Dodonova et al., 2010).

Synthesis of Thieno[2,3-c]pyrazoles : A novel synthesis pathway for methyl 4-amino-3-methyl-1-phenyl-1H-thieno[2,3-c]pyrazole-5-carboxylate was described, leading to various heterocycles (Haider et al., 2005).

Pyrrolo[2′,3′4,5]Furo[3,2-c]Pyridine-2-Carboxylic Acids

: This paper presented the synthesis of various derivatives of pyrrolo[2′,3′:4,5]furo[3,2-c]pyridine-2-carboxylic acids (Bencková & Krutošíková, 1997).

Mécanisme D'action

“Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate” and its derivatives have been found to exhibit potent activities against FGFR1, 2, and 3 . This suggests that these compounds could potentially be used in cancer therapy, as abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Propriétés

IUPAC Name |

methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClN2O2/c1-14-9(13)7-4-12-8-6(7)2-5(10)3-11-8/h2-4H,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JDGXCXNGYUXAOY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CNC2=C1C=C(C=N2)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClN2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80696642 | |

| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1190321-49-3 | |

| Record name | Methyl 5-chloro-1H-pyrrolo[2,3-b]pyridine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80696642 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

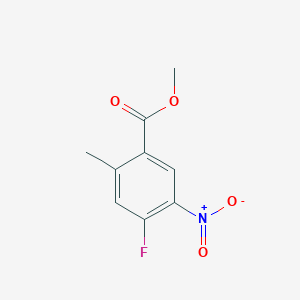

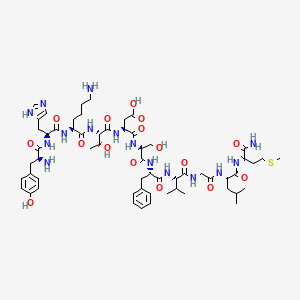

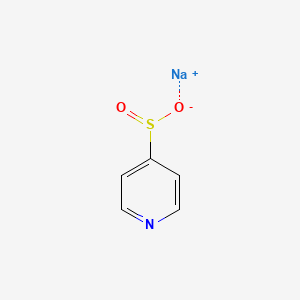

![Methyl 2-(methylthio)benzo[d]oxazole-6-carboxylate](/img/structure/B3026863.png)

![3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine](/img/structure/B3026866.png)